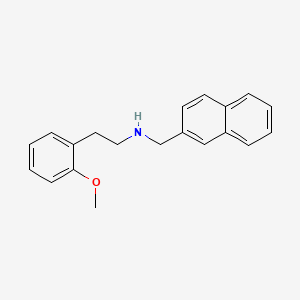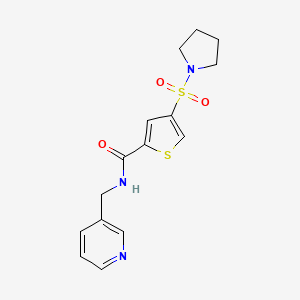![molecular formula C17H25N3O5S B4911158 1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B4911158.png)
1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a sulfonyl group and a carboxamide group
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the sulfonyl and carboxamide groups. The synthetic routes often involve the use of reagents such as sulfonyl chlorides and carbamoyl chlorides under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of use.
Comparison with Similar Compounds
1-[4-Methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and overall molecular structure, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.
Properties
IUPAC Name |
1-[4-methoxy-3-(propylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-3-8-19-17(22)14-11-13(4-5-15(14)25-2)26(23,24)20-9-6-12(7-10-20)16(18)21/h4-5,11-12H,3,6-10H2,1-2H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGEEPNPGOLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4911089.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B4911096.png)

![1-(4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4911116.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4911120.png)
![1-[(2-METHYLALLYL)SULFANYL]-4-(4-METHYLPHENYL)-7,8,9,10-TETRAHYDRO-6H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE](/img/structure/B4911121.png)
![1-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4911127.png)

![[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4911139.png)
![N-[bis(4-iodophenyl)methyl]urea](/img/structure/B4911155.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(3-methoxypropanoyl)-4-piperidinecarboxamide](/img/structure/B4911161.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4911167.png)
![(5-bromo-2-{[(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B4911172.png)
